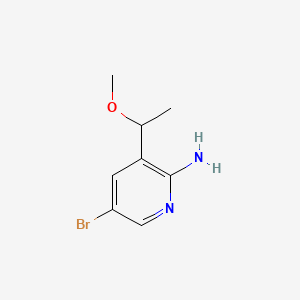

5-Bromo-3-(1-methoxyethyl)pyridin-2-amine

Description

Overview of Pyridine (B92270) Alkaloids and Synthetic Pyridine Scaffolds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif of profound importance in chemistry and biology. nih.gov In nature, this scaffold is found in a variety of plant-derived compounds known as pyridine alkaloids. wikipedia.orgalfa-chemistry.com Notable examples include nicotine (B1678760) and anabasine, which are found in tobacco plants (Nicotiana species). wikipedia.orgcornell.edu These naturally occurring molecules exhibit a range of biological activities, often interacting with the central nervous system. nih.gov

Beyond nature, synthetic pyridine scaffolds are privileged structures in medicinal chemistry. enpress-publisher.comrsc.org The nitrogen atom in the pyridine ring enhances polarity and can act as a hydrogen bond acceptor, improving the solubility and bioavailability of drug candidates. enpress-publisher.com Consequently, pyridine derivatives are integral components in thousands of existing pharmaceuticals and are constantly being explored for new therapeutic applications. nih.govrsc.org Their adaptability as reactants and starting materials for structural modifications makes them highly valuable in the design and synthesis of novel drugs. enpress-publisher.com

The Role of Halogenated Pyridines as Versatile Synthetic Intermediates and Precursors

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals. nsf.govnih.gov The carbon-halogen bond serves as a reactive handle for a multitude of subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. chemrxiv.org

This strategic functionalization allows chemists to diversify candidate compounds, systematically altering their structure to optimize for desired properties in structure-activity relationship (SAR) studies. nih.govchemrxiv.org However, the selective halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions or complex multi-step sequences. nih.gov The development of methods for regioselective halogenation, particularly at the 3-position, is an active area of synthetic research. nsf.govthieme-connect.com

Structural Analysis and Distinctive Features of 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine within the Pyridine Family

This compound is a multi-substituted pyridine derivative with a unique combination of functional groups that confer specific properties. Its structure consists of a central pyridine ring substituted with three distinct groups: a bromine atom at the 5-position, an amino group at the 2-position, and a 1-methoxyethyl group at the 3-position.

The key structural features can be summarized as follows:

2-Amino Group: The amino (-NH2) group is a strong electron-donating group. Its position next to the ring nitrogen influences the electronic distribution and basicity of the molecule. It also provides a site for further chemical modification, such as acylation or alkylation.

5-Bromo Group: The bromine atom is an electronegative halogen that acts as an electron-withdrawing group via induction, while also being a key reactive site for cross-coupling reactions. This makes it a valuable precursor for introducing more complex substituents at this position.

3-(1-methoxyethyl) Group: This substituent adds steric bulk adjacent to the 2-amino group, which can influence the molecule's conformation and reactivity. The methoxyethyl group also introduces a chiral center at the carbon attached to the pyridine ring, meaning the compound can exist as different stereoisomers.

Substitution Pattern: The 2,3,5-trisubstitution pattern creates a distinct electronic and steric environment on the pyridine ring, directing the regioselectivity of further reactions.

The interplay of the electron-donating amino group and the electron-withdrawing bromo group creates a unique electronic profile that distinguishes it from simpler pyridines.

Below is a table summarizing the key properties of the compound.

| Property | Value |

| CAS Number | Not widely reported |

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| Key Functional Groups | Pyridine, Amine, Bromo, Ether |

| Chiral Center | Yes (at the benzylic carbon of the methoxyethyl group) |

Note: Data is compiled from general chemical knowledge and supplier databases. An official CAS number for this specific compound is not consistently cited in major chemical databases.

Current Research Landscape and Gaps in Understanding this compound

The current body of scientific literature indicates that this compound is primarily utilized as a synthetic intermediate or building block. Its value appears to lie in its pre-functionalized structure, which is suitable for constructing more complex target molecules. For instance, related structures like (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine are documented as key intermediates in the synthesis of the pharmaceutical agent Crizotinib. senovaph.com

Despite its availability and use as a precursor, there is a significant gap in the literature regarding the dedicated study of this compound itself. There is a lack of published research focusing on:

Detailed characterization of its physicochemical properties (e.g., pKa, solubility, crystal structure).

Exploration of its reactivity in a broad range of chemical transformations beyond its immediate use in multi-step syntheses.

Investigation into its own potential biological or material science applications.

The research landscape is therefore characterized by its implicit utility rather than explicit investigation, leaving many of its fundamental chemical and physical properties unexplored.

Research Objectives and Scope of Investigation

Given the gaps in the current understanding of this compound, a focused research program on this compound would be highly valuable. The primary objectives of such an investigation would be to systematically characterize the molecule and explore its broader synthetic potential.

Key Research Objectives:

Synthesis and Characterization: Develop and optimize a scalable synthesis for the compound and its individual enantiomers. Perform comprehensive characterization using techniques such as NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography to unambiguously determine its structure and stereochemistry.

Physicochemical Profiling: Measure fundamental properties including aqueous solubility, pKa, and lipophilicity (LogP). This data is crucial for understanding its behavior in both chemical and biological systems.

Reactivity Mapping: Investigate the reactivity of the compound's key functional groups. This would include exploring the synthetic utility of the 5-bromo position in various cross-coupling reactions and examining the reactivity of the 2-amino group.

Exploration of Derivatives: Utilize the compound as a scaffold to synthesize a library of novel derivatives and assess their potential for applications in medicinal chemistry or materials science.

The scope of this investigation would be to elevate this compound from a simple intermediate to a well-characterized and versatile building block in the synthetic chemist's toolkit.

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

5-bromo-3-(1-methoxyethyl)pyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2O/c1-5(12-2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11) |

InChI Key |

PVMKVXCEMZJHIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches to 5 Bromo 3 1 Methoxyethyl Pyridin 2 Amine

Retrosynthetic Disconnection Analysis of 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound (1), several disconnection strategies can be envisioned, primarily revolving around the sequential introduction of the three substituents onto the pyridine (B92270) core.

The most logical disconnections involve severing the bonds connected to the heteroatoms (C-N and C-Br) and the more complex C-3 substituent.

C-N Disconnection (Amine functionality): The C2-amino group can be retrosynthetically disconnected via a C-N bond cleavage. This suggests a late-stage amination of a 2-halopyridine precursor, such as 2,5-dibromo-3-(1-methoxyethyl)pyridine (2). This approach is synthetically favorable as numerous methods exist for the amination of activated halopyridines.

C-Br Disconnection (Bromo functionality): The C5-bromo substituent can be installed via an electrophilic aromatic substitution. This disconnection points towards a bromination reaction on a 2-amino-3-(1-methoxyethyl)pyridine precursor (3). Given the activating nature of the amino group, which directs electrophiles to the ortho and para positions, selective bromination at C-5 is a highly plausible transformation.

C-C and C-O Disconnection (Methoxyethyl Moiety): The 1-methoxyethyl group at the C-3 position offers multiple disconnection points.

Strategy A (Etherification): A C-O disconnection of the ether linkage points to the precursor 1-(5-bromo-2-aminopyridin-3-yl)ethan-1-ol (4). This alcohol could be methylated in a subsequent step.

Strategy B (Grignard/Organolithium Addition): The C-C bond between the pyridine ring and the ethyl fragment can be disconnected. This suggests the addition of a methyl organometallic reagent (e.g., MeMgBr) to a carbonyl precursor, such as 3-acetyl-5-bromo-2-aminopyridine (5).

Considering the interplay of directing group effects, a convergent strategy is often most efficient. A plausible forward synthesis derived from this analysis would commence with a pre-functionalized pyridine ring, followed by the sequential and regioselective introduction of the remaining substituents. For instance, starting from a 2,5-dihalopyridine and introducing the C-3 substituent, followed by selective amination at C-2, represents a robust strategic approach.

Targeted Synthesis of the Pyridine Core and Introduction of Substituents

The construction of this compound necessitates precise control over the regioselective introduction of each substituent. The following sections detail established and cutting-edge methodologies for each key transformation.

Selective Bromination Strategies at the C-5 Position of Aminopyridines

The introduction of a bromine atom at the C-5 position of a 2-aminopyridine (B139424) scaffold is a classic example of electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the C-2 amino group strongly favors substitution at the C-5 position (para to the amine). However, over-bromination to form di- or tri-brominated products is a common side reaction that must be carefully controlled. researchgate.netijssst.info

A common strategy involves the initial acylation of the amino group to moderate its activating effect, followed by bromination and subsequent hydrolysis of the protecting group. researchgate.net This multi-step process often provides higher yields and cleaner reaction profiles. Direct bromination can also be achieved under carefully controlled conditions.

| Reagent | Solvent | Conditions | Outcome |

| Bromine (Br₂) | Acetic Acid / CH₂Cl₂ | Room Temperature | Effective for monobromination, but risk of 2-amino-3,5-dibromopyridine (B40352) formation. heteroletters.org |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room Temperature | Milder alternative to Br₂, often providing higher selectivity for monobromination. ijssst.info |

| Hexamethylenetetramine–bromine (HMTAB) | Dichloromethane (DCM) | Stoichiometric amount | Reported as a regioselective and highly efficient method for bromination of aromatic compounds. researchgate.net |

| Acetic Anhydride then Bromine | Acetonitrile (MeCN) | 1. Acylation (reflux) 2. Bromination (50 °C) 3. Hydrolysis (NaOH) | A three-step procedure to control reactivity and improve yield of the C-5 bromo product. researchgate.net |

Introduction of the (1-methoxyethyl) Moiety at the C-3 Position

Functionalization at the C-3 position of the pyridine ring is often more challenging than at the C-2 or C-4 positions due to the electronic properties of the heterocycle. nih.govresearchgate.net A robust method for installing the 1-methoxyethyl group involves a two-step sequence: formation of a secondary alcohol followed by etherification.

A plausible route begins with a precursor like 2-amino-5-bromopyridine-3-carbaldehyde or 3-acetyl-2-amino-5-bromopyridine. Addition of a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi) to the aldehyde or ketone, respectively, would yield the corresponding secondary alcohol, 1-(2-amino-5-bromopyridin-3-yl)ethan-1-ol. chemicalbook.comresearchgate.net

This alcohol intermediate can then be converted to the methyl ether via a Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) ((Me)₂SO₄). masterorganicchemistry.com

The 1-methoxyethyl substituent contains a chiral center. Achieving stereoselectivity in its synthesis requires the use of chiral reagents or auxiliaries. One established method involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines. mdpi.com In this context, a chiral keto-aldimine precursor could undergo a highly stereocontrolled addition of a methyl nucleophile, establishing the desired stereochemistry at the alcohol carbon. mdpi.com Subsequent etherification would preserve this stereocenter. Chiral auxiliaries attached to the aromatic substrate can also direct stereoselective electrophilic aromatic substitutions, offering another potential, albeit more complex, route. dntb.gov.ua

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization as a powerful tool for derivatizing heterocyclic cores. nih.govresearchgate.netrsc.org While direct catalytic installation of a 1-methoxyethyl group is not yet established, these methods provide a strategic blueprint for C-3 functionalization. Palladium-, rhodium-, and iridium-based catalysts have been successfully employed for the C-3 arylation, alkenylation, and borylation of pyridines. nih.govbeilstein-journals.org A potential catalytic approach could involve the C-3 borylation of a protected 5-bromo-2-aminopyridine, followed by a Suzuki cross-coupling reaction with a suitable vinyl partner and subsequent functional group manipulations to generate the desired methoxyethyl moiety.

Amination Protocols for the C-2 Position

The introduction of the amino group at the C-2 position is typically accomplished via amination of a 2-halopyridine precursor, such as 2,5-dibromopyridine. The C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. youtube.com Several protocols are available, ranging from classical SNAr under harsh conditions to modern metal-catalyzed methods that proceed under milder conditions.

Copper-catalyzed amination (Ullmann condensation) is a widely used method for forming C-N bonds with aryl halides. researchgate.netrsc.org Using aqueous ammonia (B1221849) in the presence of a copper(I) catalyst, such as Cu₂O or CuI, allows for the efficient conversion of 2-bromopyridines to 2-aminopyridines. researchgate.netchemistryviews.org In substrates like 2,5-dibromopyridine, selective amination at the more reactive C-2 position can often be achieved. rsc.org

Palladium-catalyzed amination (Buchwald-Hartwig amination) is another powerful technique, offering broad substrate scope and tolerance for various functional groups. nih.govrsc.org These reactions typically employ a palladium precatalyst and a specialized phosphine (B1218219) ligand.

Direct Nucleophilic Aromatic Substitution (SNAr) can also be effective without a metal catalyst, particularly with more reactive 2-chloropyridines and strong nucleophiles. thieme-connect.comthieme-connect.comresearchgate.net These reactions often require high temperatures, but the use of flow reactors can overcome activation barriers and provide good to excellent yields in short reaction times. thieme-connect.comthieme-connect.com

| Method | Catalyst / Reagent | Base | Solvent | Temperature | Key Features |

| Copper-Catalyzed Amination | Cu₂O or CuI, DMEDA (ligand) | K₂CO₃ | Ethylene Glycol | 60-100 °C | Effective with aqueous ammonia; good for various bromopyridine derivatives. researchgate.net |

| Palladium-Catalyzed Amination | Pd₂(dba)₃, Biarylphosphine Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Broad functional group tolerance; requires specialized ligands. nih.gov |

| Uncatalyzed SNAr | Aqueous Ammonia or Amines | - | NMP, DMSO | 100-300 °C | Metal-free; often requires high temperatures or pressures; flow chemistry can improve efficiency. thieme-connect.com |

Chemo-, Regio-, and Stereoselective Control in Synthetic Pathways for this compound

The intricate structure of this compound necessitates synthetic routes that meticulously control selectivity at multiple levels. The arrangement of the bromo, methoxyethyl, and amine groups on the pyridine ring, combined with the chirality of the methoxyethyl side chain, demands a strategic approach to avoid isomeric impurities and achieve the desired stereochemistry.

The key structural feature of this compound is the chiral center at the 1-position of the ethyl group. The generation of this center with high stereopurity is critical. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 3-acetyl-5-bromopyridin-2-amine.

Several catalytic methods can be employed for this enantioselective transformation:

Asymmetric Catalytic Hydrogenation: This method uses a chiral transition-metal complex to deliver hydrogen to one face of the ketone. Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, have proven effective in the asymmetric reduction of various acetyl-substituted pyridines, achieving high conversions and excellent enantioselectivity. acs.org The choice of catalyst, solvent, and hydrogen pressure are critical parameters for success. acs.org

Catalytic Hydrosilylation: An alternative to hydrogenation is the asymmetric hydrosilylation of the ketone, followed by hydrolysis to yield the chiral alcohol. This reaction often employs rhodium or iridium catalysts paired with chiral ligands.

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers a highly selective and environmentally benign route. KREDs can operate under mild conditions (aqueous media, room temperature) and often provide exceptionally high enantiomeric excess (ee).

Once the chiral alcohol, 5-Bromo-3-(1-hydroxyethyl)pyridin-2-amine, is formed, it can be converted to the final methoxyethyl product via a standard etherification reaction (e.g., Williamson ether synthesis) using a methylating agent like methyl iodide or dimethyl sulfate. This step typically proceeds with retention of configuration at the chiral center.

| Method | Catalyst/Reagent | Typical Solvent | Advantages | Potential Challenges |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru(OAc)₂((S)-BINAP) | THF, Methanol (B129727) | High enantioselectivity (>94% ee), good for various substituted pyridines. acs.org | Requires high-pressure hydrogen gas; catalyst can be expensive. |

| Asymmetric Transfer Hydrogenation | (S,S)-Ts-DPEN-Ru(II) | Isopropanol/Water | Avoids high-pressure H₂; uses readily available hydrogen donors. | May require higher catalyst loading; equilibrium limitations. |

| Biocatalysis (Enzymatic Reduction) | Ketoreductase (KRED) | Aqueous Buffer | Extremely high ee (>99%); mild, green conditions; high substrate specificity. wisdomlib.org | Enzyme screening may be required to find optimal catalyst for the specific substrate. |

Maximizing the yield and purity of this compound requires careful optimization of each synthetic step. Key variables include the choice of reagents, catalysts, solvents, reaction temperature, and duration. researchgate.net

For instance, in a potential palladium-catalyzed Suzuki cross-coupling to introduce an acetyl group onto a 3,5-dibromopyridine (B18299) precursor, parameters such as the palladium source (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent system (e.g., dioxane/water) must be fine-tuned. mdpi.com Studies on related bromopyridine couplings show that temperature and reaction time are critical; prolonged heating can lead to side reactions and degradation, while insufficient time results in low conversion. mdpi.com

The subsequent etherification of the chiral alcohol is another critical step. The choice of base and solvent can significantly impact the reaction's efficiency and prevent side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is often effective. Optimization would involve screening different bases, methylating agents, and temperatures to achieve a high yield without compromising the chiral integrity of the molecule.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 45 |

| 2 | NaH | THF | 0 to 25 | 4 | 88 |

| 3 | NaH | DMF | 0 to 25 | 2 | 92 |

| 4 | t-BuOK | THF | 25 | 6 | 75 |

| 5 | NaH | THF | 65 (reflux) | 2 | 85 (with impurities) |

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

Modern pharmaceutical synthesis places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. acs.org This involves designing processes that are efficient in their use of materials, reduce waste, and utilize less hazardous substances. tandfonline.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comnih.gov Synthetic routes with high atom economy, such as addition or rearrangement reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution or elimination reactions. nih.gov

Consider the key step of reducing the ketone precursor 3-acetyl-5-bromopyridin-2-amine to the alcohol.

Catalytic Hydrogenation: C₇H₇BrN₂O + H₂ → C₇H₉BrN₂O

This reaction is 100% atom-economical in theory, as all atoms from the hydrogen molecule are incorporated into the product. The only waste is the catalyst, which is used in small amounts and can potentially be recycled.

Stoichiometric Reduction (e.g., with NaBH₄): 4 C₇H₇BrN₂O + NaBH₄ + 4 H₂O → 4 C₇H₉BrN₂O + NaB(OH)₄

This method has a lower atom economy because it generates a stoichiometric boron-containing byproduct (sodium borate) that must be treated as waste.

A primary strategy for waste reduction is to design synthetic pathways that maximize atom economy and utilize catalytic rather than stoichiometric reagents. reachemchemicals.com Furthermore, minimizing the number of synthetic steps and avoiding complex workup and purification procedures can significantly reduce solvent and material waste. wisdomlib.org

The choice of solvents and catalysts has a profound impact on the environmental footprint of a synthesis. A significant portion of waste in pharmaceutical manufacturing is solvent-related. tandfonline.com

Alternative Solvents: Green chemistry encourages replacing hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF) with more benign alternatives. mdpi.com For pyridine synthesis and functionalization, options include:

Water: Performing reactions in aqueous media is ideal, though often limited by substrate solubility. rsc.org

Alcohols (Ethanol, Isopropanol): These are less toxic and more biodegradable than many traditional organic solvents.

Ionic Liquids: These non-volatile solvents can be designed for specific reactions and are often recyclable, although their own synthesis and toxicity must be considered. researchgate.net

Solvent-Free Conditions: Conducting reactions neat or using techniques like ball milling can eliminate solvent waste entirely. researchgate.net

Advanced Catalytic Systems: The development of novel catalysts is crucial for greener synthesis.

Heterogeneous Catalysts: Solid-supported catalysts (e.g., palladium on carbon) are easily separated from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling. organic-chemistry.org

Biocatalysis: As mentioned, enzymes like KREDs offer a powerful green alternative for stereoselective synthesis, operating in water under mild conditions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.netmdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

| Parameter | Conventional Approach (e.g., NaBH₄) | Green Approach (e.g., Biocatalysis) |

|---|---|---|

| Reagent | Stoichiometric (NaBH₄) | Catalytic (Ketoreductase enzyme) |

| Solvent | Methanol, Ethanol | Aqueous buffer mdpi.com |

| Temperature | 0 - 25 °C | 25 - 40 °C (mild) |

| Byproducts | Stoichiometric borate (B1201080) salts | Minimal (cofactor regeneration byproducts) |

| Stereoselectivity | Generally low unless chiral reagents used | Typically very high (>99% ee) wisdomlib.org |

| Environmental Impact | Higher waste, use of organic solvents | Lower waste, aqueous medium, biodegradable catalyst mdpi.com |

Reactivity Profiles and Elucidation of Reaction Mechanisms of 5 Bromo 3 1 Methoxyethyl Pyridin 2 Amine

Reactivity at the Bromine-Substituted C-5 Position

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is largely driven by transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the C-5 position of 5-bromo-2-aminopyridine derivatives. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For the structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), Suzuki-Miyaura coupling has been successfully employed to synthesize a variety of 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. wikipedia.orgnih.gov The reaction conditions are generally tolerant of a wide range of functional groups on the arylboronic acid. nih.gov It is important to note that the presence of the free amino group can sometimes interfere with the catalytic cycle; in such cases, protection of the amino group as an amide can lead to more efficient coupling. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Studies on similar 2-amino-3-bromopyridines have shown that this reaction is an effective method for the synthesis of 2-amino-3-alkynylpyridines. scirp.org The reaction conditions are generally mild and tolerate various functional groups on the alkyne. scirp.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the bromo-substituted pyridine with a primary or secondary amine. wikipedia.orgresearchgate.net This palladium-catalyzed reaction is a powerful tool for the synthesis of a wide range of substituted aminopyridines. researchgate.net The choice of ligand on the palladium catalyst is crucial for the success of this reaction, with various phosphine (B1218219) ligands being developed to improve efficiency and substrate scope. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Analogous 5-Bromo-2-aminopyridine Derivatives

| Entry | Substrate | Coupling Partner | Reaction | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | nih.gov |

| 2 | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | nih.gov |

| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Sonogashira | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 98 | scirp.org |

| 4 | 2-Bromopyridine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 95 | wikipedia.org |

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are prevalent, the bromine at C-5 can also be displaced through nucleophilic aromatic substitution (SNAr). However, for SNAr to occur on an electron-rich pyridine ring, strong activation is usually required. The presence of the electron-donating amino group at C-2 and the methoxyethyl group at C-3 would generally disfavor direct nucleophilic attack at C-5. In some cases, SNAr can be facilitated by using highly reactive nucleophiles or by activating the pyridine ring, for instance, through N-oxidation. For related 5-bromo-1,2,3-triazines, nucleophilic aromatic substitution with phenols has been reported. researchgate.netacs.orgnih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl bromides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This reaction typically involves treating the bromo-substituted pyridine with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. wikipedia.orgprinceton.edu The resulting pyridyllithium or pyridylmagnesium species is a potent nucleophile that can be used to introduce a wide range of functional groups. For bromoheterocycles with acidic protons, such as the amino group in the target molecule, a combination of a Grignard reagent (like i-PrMgCl) and an alkyllithium can be effective in achieving selective bromine-metal exchange without deprotonation issues. nih.gov

Transformations Involving the Amino Group at C-2

The amino group at the C-2 position is a versatile functional handle that can undergo a variety of transformations, allowing for further functionalization of the pyridine ring.

Amidation, Sulfonylation, and Other N-Functionalization Reactions

Amidation: The primary amino group can be readily acylated to form amides. This is often done to protect the amino group during subsequent reactions or to introduce specific functionalities. The reaction of 2-aminopyridine (B139424) derivatives with acylating agents such as acid chlorides or anhydrides, often in the presence of a base, leads to the corresponding N-acyl-2-aminopyridines. mdpi.com A chemodivergent synthesis has been reported where α-bromoketones react with 2-aminopyridine to form N-(pyridin-2-yl)amides under specific conditions. rsc.orgrsc.org

Sulfonylation: The amino group can react with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form sulfonamides. cbijournal.com This transformation is useful for introducing sulfonyl groups, which are common pharmacophores in medicinal chemistry. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established reaction. cbijournal.comacs.org

Other N-Functionalization: Beyond amidation and sulfonylation, the amino group can participate in various other N-functionalization reactions, such as alkylation, arylation (via Buchwald-Hartwig amination with the amino group acting as the nucleophile), and the formation of ureas and carbamates.

Table 2: Examples of N-Functionalization Reactions on Analogous 2-Aminopyridine Derivatives

| Entry | Substrate | Reagent | Reaction | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Aminopyridine | Acetyl chloride | Amidation | Pyridine, 0°C to rt | N-Acetyl-2-aminopyridine | >95 | mdpi.com |

| 2 | Aniline (analogous primary amine) | Benzenesulfonyl chloride | Sulfonylation | Pyridine, 0°C to rt | N-Phenylbenzenesulfonamide | 100 | cbijournal.com |

| 3 | 2-Aminopyridine | Phenyl isocyanate | Urea formation | Toluene, reflux | 1-Phenyl-3-(pyridin-2-yl)urea | High | General Knowledge |

Diazotization and Subsequent Transformations

The primary amino group at the C-2 position can be converted to a diazonium salt through a process called diazotization. byjus.com This typically involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄), at low temperatures. byjus.comgoogle.comorganic-chemistry.org The resulting pyridin-2-diazonium salt is often unstable but can be used in situ for a variety of subsequent transformations. For instance, it can be displaced by a range of nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, Br, I), cyano, or hydroxyl groups. The diazotization of 3-aminopyridines has been used to generate diazonium salt intermediates for the synthesis of 3-substituted pyridines. google.com

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-2 position of 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed through the formation of a Schiff base (imine) intermediate, which can then undergo further intramolecular cyclization, depending on the reaction conditions and the structure of the carbonyl partner.

A notable example of such a transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. researchgate.netebrary.netjk-sci.com While the subject compound is not a β-arylethylamine in the classic sense, the amino group on the pyridine ring can participate in analogous cyclization reactions. For instance, reaction with an appropriate aldehyde could lead to the formation of a tetrahydro-β-carboline-like heterocyclic system. The reaction is typically catalyzed by a Brønsted or Lewis acid and may require elevated temperatures. nih.gov The specific conditions for such reactions with 2-aminopyridine derivatives can vary widely.

| Carbonyl Compound | Reaction Type | Conditions | Product Type |

| Aliphatic Aldehyde | Imine Formation | Mild acid or base catalysis | N-Alkylidene-5-bromo-3-(1-methoxyethyl)pyridin-2-amine |

| Aromatic Aldehyde | Imine Formation | Mild acid or base catalysis | N-Arylidene-5-bromo-3-(1-methoxyethyl)pyridin-2-amine |

| β-Aryl-acetaldehyde | Pictet-Spengler type | Brønsted acid (e.g., HCl, TFA), heat | Tetrahydropyridopyrimidine derivative |

This table presents hypothetical reaction outcomes based on the known reactivity of 2-aminopyridines.

Chemical Behavior of the (1-methoxyethyl) Side Chain at C-3

The (1-methoxyethyl) side chain introduces additional reaction possibilities, primarily centered around the ether linkage and the benzylic-like carbon atom.

Ether Cleavage and Transetherification Reactions

The methoxy (B1213986) group of the (1-methoxyethyl) side chain can be cleaved under strong acidic conditions, typically employing reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage would likely favor the formation of 1-(5-bromo-2-aminopyridin-3-yl)ethanol and methyl halide, as the carbon adjacent to the pyridine ring is more sterically hindered.

Transetherification, the exchange of the methoxy group for another alkoxy group, can also be achieved under acidic or basic conditions in the presence of an excess of a different alcohol. This reaction would proceed through a similar mechanistic pathway involving the formation of an oxonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

| Reagent | Reaction Type | Conditions | Major Products |

| HI or HBr | Ether Cleavage | Strong acid, heat | 1-(5-bromo-2-aminopyridin-3-yl)ethanol, Methyl halide |

| R-OH, H+ | Transetherification | Acid catalysis, excess alcohol | 5-Bromo-3-(1-alkoxyethyl)pyridin-2-amine, Methanol (B129727) |

This table is illustrative of expected reactivity based on general principles of ether chemistry.

Oxidation and Reduction of the Alkyl Chain

The carbon atom of the (1-methoxyethyl) side chain attached to the pyridine ring is analogous to a benzylic position and is therefore susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or milder reagents such as pyridinium (B92312) chlorochromate (PCC) could potentially oxidize this position. masterorganicchemistry.com Depending on the reaction conditions, the oxidation could lead to the corresponding ketone, 5-bromo-3-acetylpyridin-2-amine, following cleavage of the methoxy group.

Conversely, while the alkyl chain is already in a reduced state, the pyridine ring itself can be susceptible to reduction. Catalytic hydrogenation using catalysts like platinum oxide (PtO2) can reduce the pyridine ring to a piperidine (B6355638) ring. researchgate.net The conditions for such a reaction would need to be carefully controlled to avoid de-bromination.

| Reagent/Condition | Transformation | Expected Product |

| KMnO4, heat | Oxidation | 5-Bromo-3-acetylpyridin-2-amine |

| PCC, CH2Cl2 | Mild Oxidation | 5-Bromo-3-acetylpyridin-2-amine |

| H2, PtO2, acidic media | Ring Reduction | 5-Bromo-3-(1-methoxyethyl)piperidin-2-amine |

This table outlines potential transformations based on the known reactivity of similar functional groups.

Stereochemical Stability and Epimerization Studies

Assuming the (1-methoxyethyl) side chain is chiral, its stereochemical stability would be a key consideration in its reactions. The benzylic-like proton on the chiral carbon is potentially acidic and could be abstracted under basic conditions, leading to epimerization and loss of enantiomeric purity. The stability of the resulting carbanion would be influenced by the electronic properties of the substituted pyridine ring.

Studies on the epimerization of similar chiral centers adjacent to heterocyclic rings often involve treatment with a base and monitoring the optical rotation or chiral HPLC profile over time. The rate of epimerization would provide insight into the kinetic acidity of the benzylic-like proton.

Investigations into Aromatic Ring Reactivity and Isomerization Pathways

The pyridine ring of this compound is activated towards electrophilic aromatic substitution by the amino group and deactivated by the bromine atom and the pyridine nitrogen. However, the amino group is a powerful activating group, directing electrophiles to the ortho and para positions. In this case, the C-4 and C-6 positions are ortho and para to the amino group, respectively. The C-6 position is sterically less hindered.

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-wthdrawing groups and bearing a good leaving group. wikipedia.orgnih.govmasterorganicchemistry.comresearchgate.net The bromine atom at the C-5 position is not ideally positioned for activation by the ring nitrogen for a typical SNAr reaction. However, reactions with very strong nucleophiles or under forcing conditions might lead to substitution. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of reactions involving substituted aminopyridines can provide valuable information about the reaction mechanism. For instance, in nucleophilic aromatic substitution reactions, the rate is often dependent on the concentration of both the substrate and the nucleophile, indicating a bimolecular process. nih.gov The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from the temperature dependence of the rate constants and provide further insight into the transition state.

Thermodynamic data for aminopyridine derivatives, such as enthalpies of formation and solution, have been reported for simpler analogues like 2-aminopyridine. researchgate.netasianpubs.org These data can be used to estimate the thermodynamic feasibility of proposed reactions. For example, the standard molar enthalpy of formation for the cation of 2-aminopyridine in aqueous solution has been calculated, providing a basis for understanding its behavior in acidic media. researchgate.net

| Reaction Type | Kinetic Parameter | Thermodynamic Parameter |

| Nucleophilic Aromatic Substitution | Rate constant (k), Activation Energy (Ea) | Enthalpy of reaction (ΔHr), Gibbs free energy of reaction (ΔGr) |

| Pictet-Spengler type Cyclization | Rate constant (k), Order of reaction | Equilibrium constant (Keq), Enthalpy of reaction (ΔHr) |

| Ether Cleavage | Rate constant (k) | Enthalpy of reaction (ΔHr) |

This table provides a framework for the types of kinetic and thermodynamic data that would be relevant for studying the reactivity of the title compound.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 3 1 Methoxyethyl Pyridin 2 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for the complete assignment of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances, as well as for establishing connectivity and stereochemistry.

High-Resolution 1D (¹H, ¹³C, ¹⁵N) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the 1-methoxyethyl and amine groups. The two aromatic protons on the pyridine (B92270) ring would likely appear as doublets in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electronic effects of the bromo, amino, and 1-methoxyethyl substituents. The quartet for the methine proton of the ethyl group and the doublet for the methyl protons would be expected, with their coupling providing clear evidence of their adjacency. The methoxy (B1213986) group would present as a singlet, and the amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework of the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the carbons in the 1-methoxyethyl group would be characteristic of aliphatic carbons, with the methoxy carbon appearing around δ 50-60 ppm.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show resonances for the two nitrogen atoms in the molecule: the pyridine ring nitrogen and the exocyclic amine nitrogen. The chemical shifts would be indicative of their respective electronic environments.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the connectivity between neighboring protons, particularly within the pyridine ring and the 1-methoxyethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would be instrumental in piecing together the molecular structure by showing correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the position of the 1-methoxyethyl group on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide through-space correlations between protons, which can be used to determine the stereochemistry and preferred conformation of the molecule.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.5 - 7.8 | d | ~2.5 |

| H6 | 8.0 - 8.3 | d | ~2.5 |

| CH (ethyl) | 4.5 - 4.8 | q | ~6.5 |

| CH₃ (ethyl) | 1.4 - 1.6 | d | ~6.5 |

| OCH₃ | 3.2 - 3.5 | s | - |

| NH₂ | 5.0 - 6.0 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C3 | 125 - 130 |

| C4 | 140 - 145 |

| C5 | 105 - 110 |

| C6 | 150 - 155 |

| CH (ethyl) | 75 - 80 |

| CH₃ (ethyl) | 20 - 25 |

| OCH₃ | 55 - 60 |

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy could be employed to investigate conformational dynamics, such as restricted rotation around the C3-C(ethyl) bond. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers associated with these dynamic processes.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to accurately determine the molecular weight of this compound. The measured mass would be compared with the calculated exact mass to confirm the elemental composition of the molecule. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is obtained. The analysis of the fragment ions provides valuable information about the connectivity of the molecule.

Predicted Fragmentation Pathways:

A likely primary fragmentation would be the loss of the methoxy group (•OCH₃) or a molecule of methanol (B129727) (CH₃OH) from the 1-methoxyethyl side chain. Another probable fragmentation pathway would involve the cleavage of the C-C bond of the ethyl group. The bromine atom could also be lost as a radical.

Predicted Key Fragment Ions:

| m/z | Predicted Fragment Structure/Loss |

| [M+H]⁺ | Protonated molecule |

| [M+H - CH₃OH]⁺ | Loss of methanol |

| [M+H - •CH₃]⁺ | Loss of a methyl radical |

| [M+H - •OCH₃]⁺ | Loss of a methoxy radical |

| [M+H - Br]⁺ | Loss of a bromine atom |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1050-1150 cm⁻¹). The C-Br stretching vibration would appear in the lower frequency region (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The C=C and C=N stretching vibrations of the pyridine ring are typically strong in the Raman spectrum.

Hydrogen Bonding: The position and shape of the N-H stretching bands in the FT-IR spectrum can provide insights into the extent of intermolecular hydrogen bonding. In the solid state, it is likely that the amine group participates in hydrogen bonding with the nitrogen atom of the pyridine ring of a neighboring molecule.

Predicted Vibrational Frequencies:

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Moderate |

| C=N, C=C stretch (ring) | 1400 - 1600 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Moderate |

| C-Br stretch | < 700 | Moderate |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

This section would have discussed the use of chiroptical techniques to determine the absolute configuration (R or S) of the stereocenter in the 1-methoxyethyl substituent. A comparison of experimental Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra with theoretical calculations would have been the central focus.

The absence of published crystallographic information (e.g., .cif files in the Cambridge Crystallographic Data Centre) and chiroptical studies for this compound prevents the generation of a scientifically accurate and informative article as per the user's request. While data exists for structurally related pyridine derivatives, the strict instruction to focus solely on the specified compound means that an extrapolation of this data would be scientifically unsound and speculative.

Future research efforts that include the synthesis, crystallization, and subsequent X-ray diffraction analysis, along with chiroptical spectroscopic studies of this compound, would be necessary to provide the detailed structural insights that were the intended subject of this article.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific theoretical and computational chemistry studies available for the compound This compound . The conducted searches did not yield any publications detailing quantum chemical calculations, conformational analyses, predicted spectroscopic properties, reactivity studies, or molecular docking simulations for this particular molecule.

While general methodologies and studies on related pyridine derivatives exist, applying such information to the target compound would be scientifically inaccurate and speculative. The generation of a thorough, informative, and scientifically accurate article as per the user's request is contingent on the availability of dedicated research on "this compound." Without this foundational data, it is not possible to construct the detailed sections and subsections outlined in the request, including data tables and specific research findings.

Therefore, the article focusing on the theoretical and computational chemistry of this compound cannot be generated at this time due to the absence of relevant scientific literature.

Theoretical and Computational Chemistry Studies on 5 Bromo 3 1 Methoxyethyl Pyridin 2 Amine

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications

Quantitative Structure-Property Relationship (QSPR) and chemoinformatics studies are powerful computational tools used to correlate the structural or property descriptors of chemical compounds with their physicochemical properties or biological activities. While specific, dedicated QSPR models for 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its behavior based on its molecular structure. Such studies are crucial in modern drug discovery and materials science for screening virtual libraries of compounds and prioritizing synthesis and experimental testing.

The general workflow for a QSPR study on a molecule like this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into several classes:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule, describing atomic connectivity, size, shape, and branching.

Geometrical (3D) Descriptors: These require a 3D conformation of the molecule and include information about molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic characteristics of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). researchgate.net

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity, and water solubility.

Computational software and platforms like RDKit, Mordred, or PyDescriptorC* are commonly used to calculate hundreds or even thousands of such descriptors from a given molecular structure, often starting from a SMILES string or a 3D coordinate file. chemrxiv.orgyoutube.com

Once calculated, these descriptors serve as the independent variables in a statistical model. A QSPR model is developed by building a mathematical equation that links the descriptors to a specific property of interest (the dependent variable), such as melting point, boiling point, solubility, or a measure of biological activity like inhibitory concentration (IC50). Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are employed to create these predictive models. researchgate.net

For pyridine (B92270) derivatives, studies have shown that electronic descriptors based on density functional theory (DFT) calculations, such as chemical hardness, softness, chemical potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are often critical in predicting their biological activity. researchgate.net These descriptors provide insight into the molecule's reactivity and ability to participate in intermolecular interactions.

The predictive power of any developed QSPR model must be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability before it can be used for predictive purposes.

Below is an illustrative table of common molecular descriptors that could be computationally generated for this compound to serve as a basis for QSPR modeling.

Illustrative Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description |

| Physicochemical | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| LogP (octanol-water) | A measure of the molecule's hydrophobicity. | |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | |

| Topological | Number of Rotatable Bonds | A measure of molecular flexibility. |

| Number of Aromatic Rings | The count of aromatic rings within the structure. | |

| Wiener Index | A distance-based topological index related to molecular branching. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

This table is for illustrative purposes only and does not represent experimentally validated data.

Chemoinformatics applications for this compound would leverage these calculated descriptors and QSPR models for various purposes. For instance, its properties could be compared against large chemical databases to identify structurally similar compounds with known activities, a process known as similarity searching. Furthermore, predictive models could be used to estimate its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, helping to flag potential liabilities early in a drug discovery pipeline.

Utility of 5 Bromo 3 1 Methoxyethyl Pyridin 2 Amine As a Versatile Synthetic Building Block and Ligand

Development of Complex Heterocyclic Scaffolds Utilizing 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine

The presence of both a nucleophilic amino group and an electrophilic C-Br bond on the pyridine (B92270) ring makes this compound an ideal starting material for the construction of diverse and complex heterocyclic scaffolds. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. wikipedia.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The reaction of the 5-bromo position with a wide range of aryl or heteroaryl boronic acids or esters can be readily achieved. nih.govresearchgate.net This allows for the introduction of diverse aromatic substituents, leading to the synthesis of biaryl and heteroaryl-substituted aminopyridines. These products are common motifs in medicinally relevant compounds. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated moderate to good yields, highlighting the feasibility of this transformation on similar scaffolds. mdpi.com

Sonogashira Coupling: The coupling with terminal alkynes provides a direct route to 5-alkynyl-2-aminopyridine derivatives. researchgate.netscirp.orgorganic-chemistry.orgwikipedia.org These alkynylated products are valuable intermediates that can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems. A report on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes showed good to excellent yields for a variety of substrates. scirp.org

Buchwald-Hartwig Amination: This reaction enables the introduction of a wide array of primary and secondary amines at the 5-position, leading to the synthesis of 2,5-diaminopyridine (B189467) derivatives. wikipedia.orgnih.govresearchgate.netscispace.com This methodology is particularly useful for constructing molecules with multiple nitrogen-containing functionalities.

The 2-amino group, in conjunction with a substituent introduced at the 3-position or via functionalization of the 5-position, can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of:

Imidazo[1,2-a]pyridines: These scaffolds can be synthesized from 2-aminopyridines through reactions with α-haloketones or via multicomponent reactions. mdpi.comnih.gov

Pyrido[2,3-d]pyrimidines: Condensation reactions of 2-aminopyridines with pyrimidine-based precursors can yield these important bicyclic heterocycles. nih.gov

The combination of cross-coupling and subsequent cyclization strategies opens up a vast chemical space for the synthesis of novel and complex heterocyclic frameworks starting from this compound.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-3-(1-methoxyethyl)pyridin-2-amine | Pd(PPh₃)₄, K₃PO₄ |

| Sonogashira | Terminal alkyne | 5-Alkynyl-3-(1-methoxyethyl)pyridin-2-amine | Pd(TFA)₂, PPh₃, CuI |

| Buchwald-Hartwig | Primary/Secondary Amine | 5-(Amino)-3-(1-methoxyethyl)pyridin-2-amine | Pd(OAc)₂, DPPP, NaOt-Bu |

Role as a Precursor for Advanced Organic Materials

Pyridine-containing molecules are increasingly being investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their inherent electron-deficient nature which can facilitate electron transport. Functionalized pyridines can be incorporated into larger conjugated systems to create materials with tailored electronic and photophysical properties.

While direct applications of this compound in materials science have not been reported, its structure suggests its potential as a precursor. Through palladium-catalyzed cross-coupling reactions at the 5-position, electron-donating or electron-accepting aromatic or heteroaromatic moieties can be introduced. This would allow for the creation of donor-acceptor (D-A) type molecules, which are a common design strategy for organic electronic materials.

For example, coupling with a hole-transporting unit like a triphenylamine (B166846) or carbazole (B46965) derivative could lead to a molecule with ambipolar charge transport properties or a thermally activated delayed fluorescence (TADF) emitter. The pyridine core, being electron-deficient, would act as the acceptor part of the molecule. The amino and methoxyethyl groups could further modulate the electronic properties and influence the solid-state packing of the material, which is a critical factor for charge mobility.

Applications in Asymmetric Catalysis as a Chiral Ligand

The presence of a chiral center in the (1-methoxyethyl) side chain, combined with the two potential coordinating nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group), makes this compound an attractive candidate for development as a chiral ligand for asymmetric catalysis. nih.govhkbu.edu.hk Chiral pyridine-containing ligands have been successfully employed in a wide range of enantioselective transformations. rsc.org

This compound can act as a bidentate N,N'-ligand, chelating to a metal center through the pyridine nitrogen and the 2-amino group. The chiral (1-methoxyethyl) group positioned ortho to the pyridine nitrogen is expected to create a chiral pocket around the metal center, which is essential for inducing enantioselectivity in a catalyzed reaction.

The synthesis of metal complexes would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate. A variety of transition metals could be employed, including copper, iridium, rhodium, and palladium, which are commonly used in asymmetric catalysis.

Hypothetical Synthesis of a Copper(II) Complex:

A plausible synthetic route to a copper(II) complex would involve reacting this compound with a copper(II) salt, such as Cu(OAc)₂, in a suitable solvent. The resulting complex would likely feature a coordinated aminopyridine ligand, creating a chiral environment around the copper center.

Once synthesized, these chiral metal complexes could be evaluated as catalysts in various asymmetric reactions. Based on the utility of similar chiral aminopyridine ligands, potential applications include:

Asymmetric Henry Reaction: Copper complexes of chiral aminopyridines have been shown to be effective catalysts for the enantioselective Henry (nitroaldol) reaction. The chiral environment created by the ligand would be expected to control the facial selectivity of the addition of a nitroalkane to an aldehyde.

Asymmetric Hydrogenation: Iridium and rhodium complexes bearing chiral P,N or N,N ligands are widely used for the asymmetric hydrogenation of prochiral olefins and imines. A complex of this compound could potentially catalyze such reductions with high enantioselectivity. researchgate.net

Asymmetric C-H Functionalization: Chiral pyridine-based ligands have been developed for enantioselective C-H borylation and other C-H activation reactions. The steric and electronic properties of the ligand would play a crucial role in both the reactivity and stereoselectivity of such transformations.

The performance of the catalyst would be assessed by measuring the yield of the product and its enantiomeric excess (e.e.) using techniques such as chiral HPLC or GC. The bromine atom at the 5-position could be used to further tune the electronic properties of the ligand, potentially impacting the catalytic activity and enantioselectivity.

Table 2: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound

| Reaction | Metal Center | Substrates | Expected Outcome |

| Henry Reaction | Copper(II) | Aldehyde, Nitroalkane | Enantioselective formation of β-nitroalcohols |

| Hydrogenation | Iridium(I) or Rhodium(I) | Prochiral olefin or imine | Enantioselective reduction to chiral alkanes or amines |

| C-H Borylation | Iridium(I) | Aromatic/Alkenyl C-H bond, Diboron reagent | Enantioselective formation of chiral organoboranes |

Chemical Probe Development for Mechanistic Biological Investigations (non-therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound makes it a suitable scaffold for the development of such probes. The 5-bromo substituent is a key feature, serving as a synthetic handle for the attachment of reporter groups.

For example, through a Sonogashira or Suzuki coupling reaction, a fluorescent dye (fluorophore) could be appended to the pyridine ring. mdpi.comlabinsights.nlnih.gov The resulting fluorescent molecule could then be used in cellular imaging studies to investigate the localization and interactions of a biological target that binds to the aminopyridine scaffold.

Alternatively, the bromine atom could be replaced with a radioisotope, such as ¹⁸F, through nucleophilic substitution on a suitable precursor derived from the parent molecule. This would lead to the creation of a positron emission tomography (PET) ligand. radiologykey.comnih.govnih.govfrontiersin.org PET ligands are invaluable tools for in vivo imaging and can be used to study the distribution and density of receptors or enzymes in the brain and other organs for research purposes. The development of such probes would be purely for mechanistic investigations and not for therapeutic applications.

The chiral nature of the molecule could also be exploited to develop probes that selectively interact with one enantiomer of a chiral biological target.

Exploration of in Vitro Biological Activities and Molecular Target Engagement

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Pathways (in vitro)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For 5-Bromo-3-(1-methoxyethyl)pyridin-2-amine, this would involve the synthesis and evaluation of a series of related molecules to identify key structural motifs responsible for any observed biological effects. Modifications would typically be made to the pyridinamine core, the bromo substituent, and the 1-methoxyethyl side chain.

A hypothetical SAR study might explore variations in the alkoxy group (e.g., replacing methoxy (B1213986) with ethoxy or larger groups) or altering the ethyl backbone. The bromine atom's position and identity could also be varied to probe its role in target binding. Each new analogue would be tested in a relevant biochemical assay to build a comprehensive picture of the SAR.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogues of this compound

| Compound ID | R1 (at 3-position) | R2 (at 5-position) | Biochemical Activity (IC50, µM) |

| Target Compound | -(CH(OCH3)CH3) | Br | Data Not Available |

| Analogue 1 | -(CH(OH)CH3) | Br | Data Not Available |

| Analogue 2 | -(CH(OCH3)CH3) | Cl | Data Not Available |

| Analogue 3 | -(C(O)CH3) | Br | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been published.

Investigation of Molecular Recognition and Binding to Biological Macromolecules (e.g., enzymes, receptors in vitro)

To understand the mechanism of action, it is crucial to identify the specific biological macromolecules, such as enzymes or receptors, with which a compound interacts. Techniques like thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are employed to detect and quantify binding events.

For this compound, researchers would likely screen it against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The aminopyridine scaffold is a known feature in many kinase inhibitors, suggesting this would be a logical starting point.

Modulatory Effects on Cellular Processes in Controlled Cell-Based Assays (in vitro)

Once a biochemical target is identified or suspected, cell-based assays are used to determine if the compound can affect cellular processes in a controlled environment. These assays can measure a wide range of cellular responses, including proliferation, apoptosis, migration, and signaling pathway activation.

Should this compound be found to bind to a specific kinase, for example, cell lines with known dependence on that kinase's activity would be treated with the compound. The effect on cell viability and downstream signaling pathways would then be quantified.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects (in vitro, non-clinical)

This stage involves a deeper investigation into how the compound elicits its biological effects at a molecular level. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays are used to probe changes in protein levels, gene expression, and transcription factor activity. These studies help to build a detailed model of the compound's mechanism of action.

Development of Tagged Derivatives for Affinity-Based Proteomics or Imaging Studies (in vitro)

To further validate molecular targets and explore off-target effects, tagged derivatives of the compound of interest are often synthesized. These derivatives incorporate a reporter tag, such as biotin or a fluorescent dye, which allows for the isolation of binding partners from cell lysates (affinity-based proteomics) or the visualization of the compound's subcellular localization (imaging studies). A tagged version of this compound could be instrumental in confirming its direct molecular targets within a complex cellular environment.

Future Research Directions and Unresolved Challenges for 5 Bromo 3 1 Methoxyethyl Pyridin 2 Amine

Discovery of Novel Reactivity Modes and Selective Transformations

The reactivity of 5-bromo-3-(1-methoxyethyl)pyridin-2-amine is largely unexplored. The presence of multiple reactive sites—the bromine atom, the amino group, the pyridine (B92270) ring nitrogen, and the methoxyethyl side chain—suggests a rich and complex chemical reactivity that is yet to be systematically investigated.

Future research should focus on:

Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are common for bromo-pyridines, the specific influence of the 3-(1-methoxyethyl) and 2-amino substituents on the reactivity of the C5-Br bond needs to be determined. Investigations into a broader range of cross-coupling partners and catalytic systems could lead to the discovery of novel and selective C-C, C-N, and C-O bond formations.

Directed Ortho-Metalation (DoM): The directing ability of the amino and methoxyethyl groups could be exploited for selective functionalization of the pyridine ring at positions C4 and C6. A systematic study of lithiation or other metalation conditions is necessary to understand the regioselectivity of these transformations.

Reactions at the Amino Group: The nucleophilicity of the 2-amino group opens avenues for a variety of derivatizations, including acylation, alkylation, and sulfonylation. Understanding how the electronic properties of the substituted pyridine ring affect the reactivity of this group is a key unresolved challenge.

Transformations of the Methoxyethyl Side Chain: The methoxyethyl group itself could be a site for chemical modification. For instance, ether cleavage followed by functionalization of the resulting alcohol could provide access to a new family of derivatives with potentially interesting properties.

A summary of potential reactivity modes is presented in Table 1.

| Reactive Site | Potential Transformation | Significance |

| C5-Br Bond | Suzuki, Sonogashira, Buchwald-Hartwig, etc. | Core scaffold modification, introduction of diverse functional groups. |

| Pyridine Ring (C4, C6) | Directed Ortho-Metalation (DoM) | Selective functionalization of the pyridine core. |

| 2-Amino Group | Acylation, Alkylation, Sulfonylation | Derivatization for tuning properties and biological activity. |

| 1-Methoxyethyl Group | Ether cleavage, subsequent functionalization | Generation of novel analogues with altered physicochemical properties. |

Development of Highly Efficient and Scalable Synthetic Pathways

Currently, there are no widely established and optimized synthetic routes specifically for this compound. The development of efficient and scalable pathways is a prerequisite for its widespread use in research and potential commercial applications.

Key challenges and future directions include:

Retrosynthetic Analysis and Route Scouting: A thorough exploration of different retrosynthetic disconnections is needed to identify the most promising synthetic strategies. This could involve building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine core.

Optimization of Reaction Conditions: For any identified synthetic route, a systematic optimization of reaction parameters (catalyst, solvent, temperature, reaction time) is crucial to maximize yield and purity while minimizing waste.

Purification Strategies: The development of scalable and cost-effective purification methods, such as crystallization-induced dynamic resolution or preparative chromatography, will be essential for obtaining the compound in high purity on a large scale.

A comparative overview of hypothetical synthetic approaches is provided in Table 2.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Late-stage functionalization of a pyridine core | Potentially shorter route. | Regioselectivity control, availability of starting materials. |

| De novo pyridine ring synthesis | High degree of flexibility in substituent placement. | Potentially longer route, harsher reaction conditions. |

Advanced In Silico Approaches for De Novo Design of Derivatives

Computational chemistry and in silico design methods offer a powerful toolkit for exploring the chemical space around this compound and prioritizing the synthesis of new derivatives with desired properties.

Future research in this area should involve:

Pharmacophore Modeling and Virtual Screening: If a biological target is identified, pharmacophore models can be developed based on the structure of the target or known active ligands. These models can then be used to virtually screen large compound libraries to identify new derivatives of this compound with a high probability of being active.

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to calculate a wide range of molecular properties, such as electronic structure, reactivity indices, and spectroscopic signatures. This information can be used to predict the reactivity of different sites on the molecule and to guide the design of new synthetic transformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or bound to a biological target. This can be particularly useful for understanding the molecular basis of its biological activity.